molecular formula C12H12Br3N3O2S B12908159 4-Phenyl-3-propyl-5-(tribromomethanesulfonyl)-4H-1,2,4-triazole CAS No. 921759-12-8

4-Phenyl-3-propyl-5-(tribromomethanesulfonyl)-4H-1,2,4-triazole

Cat. No.: B12908159
CAS No.: 921759-12-8
M. Wt: 502.0 g/mol
InChI Key: LNFBHJDUGDTZGK-UHFFFAOYSA-N
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Description

4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propyl chain, and a tribromomethylsulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Phenyl and Propyl Groups: These groups can be introduced through alkylation or arylation reactions using suitable reagents.

    Attachment of the Tribromomethylsulfonyl Group: This step involves the reaction of the triazole intermediate with tribromomethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

    Substitution: The tribromomethylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tribromomethylsulfonyl group may play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-propyl-4H-1,2,4-triazole: Lacks the tribromomethylsulfonyl group.

    4-Phenyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole: Lacks the propyl group.

    3-Propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole: Lacks the phenyl group.

Uniqueness

The presence of the tribromomethylsulfonyl group in 4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole makes it unique compared to other triazole derivatives

Properties

CAS No.

921759-12-8

Molecular Formula

C12H12Br3N3O2S

Molecular Weight

502.0 g/mol

IUPAC Name

4-phenyl-3-propyl-5-(tribromomethylsulfonyl)-1,2,4-triazole

InChI

InChI=1S/C12H12Br3N3O2S/c1-2-6-10-16-17-11(21(19,20)12(13,14)15)18(10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

LNFBHJDUGDTZGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1C2=CC=CC=C2)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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